N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
Note: The compound name provided in the query, "N-(3-chlorobenzyl)-...acetamide," differs from the evidence-based nomenclature "N-(3-chlorophenyl)-...acetamide" .
Molecular Formula: C₁₈H₁₇ClN₂O₂S
Molar Mass: 360.86 g/mol
CAS Registry Number: 1007692-17-2
This compound belongs to the acetamide class, characterized by a sulfanyl linkage bridging a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety and an acetamide group substituted with a 3-chlorophenyl ring. The benzazepine core and sulfanyl-acetamide functional group are common in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C19H19ClN2O2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN2O2S/c20-15-6-3-4-13(10-15)11-21-18(23)12-25-17-9-8-14-5-1-2-7-16(14)22-19(17)24/h1-7,10,17H,8-9,11-12H2,(H,21,23)(H,22,24) |
InChI Key |
APQOFBHSCGWYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzazepine core, which is known for various biological activities. The presence of the chlorobenzyl group and the sulfanyl moiety may contribute to its unique biological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives show promising antimicrobial properties, particularly against fungi and bacteria. The sulfanyl group is often associated with increased activity against microbial pathogens.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents.
- Neuroprotective Effects : The benzazepine structure has been linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Antimicrobial and Anticancer Potential
Recent studies have highlighted the biological activities of N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide. Its derivatives have been evaluated for various biological activities:
- Antimicrobial Activity : Compounds similar to this have shown promising results against a range of microbial strains. For instance, studies on related acetamides demonstrated significant in vitro antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Activity : Research has indicated that related compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have been screened for their ability to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission, providing therapeutic benefits .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Comparison with Similar Compounds
Structural Analogs: Substituent Variations and Physical Properties
The following table compares the target compound with structurally related acetamide derivatives from the evidence:
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (e.g., in ) or alkyl/alkoxy substituents (e.g., 2-ethoxy-6-methylphenyl in ). Positional isomerism (3- vs. 4-chloro) can significantly alter electronic and steric properties, affecting solubility, crystallinity, and bioactivity .
Crystallographic and Conformational Comparisons
- Dihedral Angles : In related dichlorophenyl acetamides, dihedral angles between aromatic rings and amide groups range from 44.5° to 77.5°, influencing molecular planarity and dimerization via N–H⋯O hydrogen bonds . The target compound’s benzazepine core likely imposes similar conformational flexibility, though specific data are unavailable.
- Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form extensive hydrogen-bond networks involving pyrimidine NH₂ groups, enhancing stability and crystallinity . The target compound’s hydroxyl and sulfanyl groups may enable comparable interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
